Herbicolin B

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

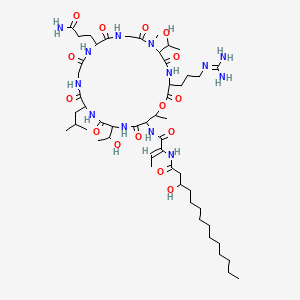

Herbicolin B is a natural product found in Pantoea agglomerans with data available.

Wissenschaftliche Forschungsanwendungen

Chemical Characteristics and Mechanism of Action

Herbicolin B is a deglycosylated intermediate in the biosynthesis of herbicolin A. It has a molecular formula of C52H91N13O15 and is synthesized through a complex gene cluster involving multiple non-ribosomal peptide synthetases (NRPS) . The mechanism of action for this compound involves disrupting fungal cell membranes, similar to herbicolin A, but with reduced efficacy .

Antifungal Activity

Efficacy Against Fungal Pathogens:

this compound exhibits antifungal activity against various pathogenic fungi. Studies have shown that it can inhibit the growth of several plant pathogens, although it is not effective against bacteria . Its activity is particularly noted against:

- Yeasts : Effective against species such as Candida albicans.

- Filamentous Fungi : Active against pathogens like Fusarium culmorum and Botrytis cinerea .

Applications in Agriculture

Biocontrol Agent:

this compound's primary application lies in its use as a biocontrol agent in agriculture. It has been tested for its ability to protect crops from fungal infections, providing a natural alternative to chemical fungicides. The effectiveness of this compound in controlling diseases such as gray mold and Fusarium crown rot has been documented, showing comparable results to synthetic fungicides .

Case Study:

A study involving the fermentation optimization of Pantoea agglomerans ZJU23 demonstrated that enhanced production of herbicolin A (and by extension, this compound) significantly improved biocontrol efficacy against gray mold disease caused by Botrytis cinerea. The optimized strains showed an increase in antifungal activity, highlighting the potential for commercial applications in crop protection .

Regulatory Considerations

This compound has been evaluated for its safety and efficacy as a pesticide. Regulatory assessments have indicated that it poses minimal risk to non-target organisms, including beneficial insects like honey bees . This makes it a suitable candidate for integration into sustainable agricultural practices.

Eigenschaften

CAS-Nummer |

74188-24-2 |

|---|---|

Molekularformel |

C52H91N13O15 |

Molekulargewicht |

1138.4 g/mol |

IUPAC-Name |

N-[(Z)-1-[[12-(3-amino-3-oxopropyl)-3-[3-(diaminomethylideneamino)propyl]-6,21-bis(1-hydroxyethyl)-7,25-dimethyl-18-(2-methylpropyl)-2,5,8,11,14,17,20,23-octaoxo-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-24-yl]amino]-1-oxobut-2-en-2-yl]-3-hydroxytetradecanamide |

InChI |

InChI=1S/C52H91N13O15/c1-9-11-12-13-14-15-16-17-18-20-33(68)26-39(70)59-34(10-2)47(75)64-43-32(7)80-51(79)36(21-19-24-56-52(54)55)61-50(78)44(31(6)67)65(8)41(72)28-58-45(73)35(22-23-38(53)69)60-40(71)27-57-46(74)37(25-29(3)4)62-48(76)42(30(5)66)63-49(43)77/h10,29-33,35-37,42-44,66-68H,9,11-28H2,1-8H3,(H2,53,69)(H,57,74)(H,58,73)(H,59,70)(H,60,71)(H,61,78)(H,62,76)(H,63,77)(H,64,75)(H4,54,55,56)/b34-10- |

InChI-Schlüssel |

YFNLBROYERMWJP-FWBDCHAOSA-N |

SMILES |

CCCCCCCCCCCC(CC(=O)NC(=CC)C(=O)NC1C(OC(=O)C(NC(=O)C(N(C(=O)CNC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC1=O)C(C)O)CC(C)C)CCC(=O)N)C)C(C)O)CCCN=C(N)N)C)O |

Isomerische SMILES |

CCCCCCCCCCCC(CC(=O)N/C(=C\C)/C(=O)NC1C(OC(=O)C(NC(=O)C(N(C(=O)CNC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC1=O)C(C)O)CC(C)C)CCC(=O)N)C)C(C)O)CCCN=C(N)N)C)O |

Kanonische SMILES |

CCCCCCCCCCCC(CC(=O)NC(=CC)C(=O)NC1C(OC(=O)C(NC(=O)C(N(C(=O)CNC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC1=O)C(C)O)CC(C)C)CCC(=O)N)C)C(C)O)CCCN=C(N)N)C)O |

Synonyme |

DH-Abu-Thr-Thr-Leu-Gly-Gln-Gly-Me-aThr-Arg herbicolin B |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.